

# Fedratinib-d9 chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Fedratinib-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fedratinib-d9**, a deuterated isotopologue of Fedratinib. The document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

# **Core Chemical and Physical Data**

**Fedratinib-d9** is the deuterium-labeled version of Fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). The incorporation of deuterium atoms can be useful in pharmacokinetic studies.



| Property          | Value                                                                                                                                                              | Citation(s) |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|--|
| Chemical Name     | 3-((5-Methyl-2-((4-(2-<br>(pyrrolidin-1-<br>yl)ethoxy)phenyl)amino)pyrimi<br>din-4-yl)amino)-N-(2-(methyl-<br>d3)propan-2-yl-1,1,1,3,3,3-<br>d6)benzenesulfonamide | [1][2]      |  |
| Molecular Formula | C27H27D9N6O3S                                                                                                                                                      | [1][2][3]   |  |
| Molecular Weight  | 533.73 g/mol                                                                                                                                                       | [2][3][4]   |  |
| CAS Number        | 2226875-48-3 [1][2]                                                                                                                                                |             |  |
| Synonyms          | TG-101348-d9                                                                                                                                                       | [3]         |  |

# Mechanism of Action: JAK/STAT Signaling Pathway

Fedratinib is a selective inhibitor of Janus Associated Kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in hematopoiesis and immune response. In myeloproliferative neoplasms (MPNs), mutations often lead to constitutive activation of the JAK2 pathway, driving cell proliferation and survival. Fedratinib acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting aberrant cell growth and inducing apoptosis in cancer cells.[3][5][6]



Click to download full resolution via product page

**Caption:** Fedratinib's inhibition of the JAK/STAT signaling pathway.



# In Vitro Potency and Selectivity

Fedratinib has demonstrated high potency against both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms. Its selectivity for JAK2 over other members of the JAK family is a key characteristic.

| Target    | IC50 (nM) | Selectivity vs.<br>JAK2 | Citation(s) |
|-----------|-----------|-------------------------|-------------|
| JAK2      | 3         | -                       | [3][4]      |
| JAK2V617F | 3         | -                       | [4]         |
| FLT3      | 15        | 5-fold less active      | [1][4]      |
| JAK1      | -         | 35-fold less active     | [1][3]      |
| TYK2      | -         | 135-fold less active    | [4]         |
| JAK3      | -         | >300-fold less active   | [3][4]      |

# Experimental Protocols Biochemical Kinase Assay for IC<sub>50</sub> Determination

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of Fedratinib against a target kinase, such as JAK2.

Objective: To quantify the concentration of Fedratinib required to inhibit 50% of the enzymatic activity of JAK2.

### Materials:

- Recombinant human JAK2 enzyme
- Suitable substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
- Adenosine triphosphate (ATP)
- Kinase assay buffer

## Foundational & Exploratory





- Fedratinib (or Fedratinib-d9)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader

#### Methodology:

- Inhibitor Preparation: Prepare a series of dilutions of Fedratinib in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the JAK2 enzyme and the substrate peptide to each well.
- Inhibitor Addition: Add the different concentrations of Fedratinib to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each Fedratinib concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[3][5]





Click to download full resolution via product page

**Caption:** Workflow for a typical biochemical kinase assay.

## **Cellular Proliferation Assay**

This protocol provides a general method to assess the effect of Fedratinib on the proliferation of JAK2-dependent cancer cells.

Objective: To determine the effect of Fedratinib on the viability and proliferation of a JAK2-dependent cell line.



#### Materials:

- JAK2-dependent cell line (e.g., SET-2 or Ba/F3 cells expressing JAK2V617F)
- Cell culture medium and supplements
- Fedratinib (or Fedratinib-d9)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well cell culture plates
- Plate reader

## Methodology:

- Cell Seeding: Seed the JAK2-dependent cells into the wells of a 96-well plate at a predetermined density.
- Inhibitor Treatment: Add various concentrations of Fedratinib to the wells. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
- Signal Measurement: Incubate for the recommended time to allow for signal generation and then measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the GI<sub>50</sub> (concentration for 50% growth inhibition).[5][7]

# In Vivo Efficacy in Murine Models



Studies using murine models of JAK2V617F-induced myeloproliferative disease have demonstrated the in vivo efficacy of Fedratinib. Treatment with Fedratinib in these models resulted in a significant reduction in hematocrit and leukocyte counts, a dose-dependent decrease or elimination of extramedullary hematopoiesis, and in some cases, an attenuation of myelofibrosis. These in vivo responses were correlated with the inhibition of JAK-STAT signaling, as measured by the reduced phosphorylation of Stat5.[2][8]

This technical guide provides a foundational understanding of **Fedratinib-d9** for research and development purposes. For more detailed information, please refer to the cited literature.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US8796457B2 Compound useful for the treatment of degenerative and inflammatory diseases Google Patents [patents.google.com]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof -PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fedratinib-d9 chemical structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15623405#fedratinib-d9-chemical-structure-and-molecular-weight]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com